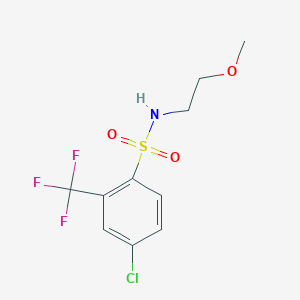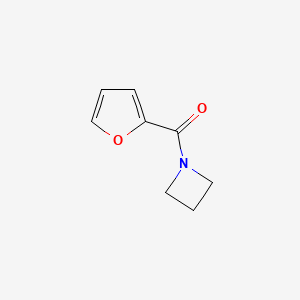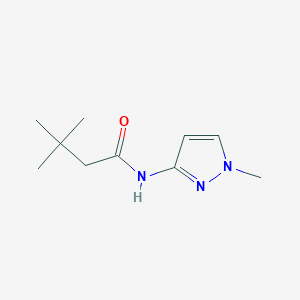
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide inhibits the activity of the CFTR protein by binding to the regulatory domain of the protein. This binding prevents the opening of the chloride channel, which is responsible for the transport of chloride ions across the cell membrane. This inhibition results in the reduction of fluid secretion in the lungs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to increase the stability of the CFTR protein and increase the amount of functional CFTR protein at the cell surface. This increased stability and function of the CFTR protein results in the reduction of fluid secretion in the lungs, which is a hallmark of cystic fibrosis. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to reduce inflammation in the lungs, which is a common complication of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical models and has shown promising results. However, there are some limitations to its use in lab experiments. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor, and as such, it may have off-target effects on other proteins. Additionally, the use of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide in lab experiments may not accurately reflect the complex pathophysiology of cystic fibrosis in humans.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the CFTR protein. Another area of research is the development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology. Additionally, the use of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide in clinical trials for the treatment of cystic fibrosis is an area of active investigation.
In conclusion, 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cystic fibrosis. Its mechanism of action has been extensively investigated, and its biochemical and physiological effects have been well characterized. While there are some limitations to its use in lab experiments, there are several future directions for the study of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide, including the development of more potent and selective inhibitors and the use of combination therapies.
Méthodes De Synthèse
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyethylamine. Other methods include the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base or the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonamide with 2-methoxyethanol in the presence of a base.
Applications De Recherche Scientifique
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to increase the stability of the CFTR protein and increase the amount of functional CFTR protein at the cell surface.
Propriétés
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO3S/c1-18-5-4-15-19(16,17)9-3-2-7(11)6-8(9)10(12,13)14/h2-3,6,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCRYNAEUCOJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)

![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)


![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)